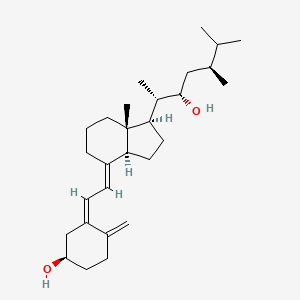
22-Hydroxyvitamin D4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
22-Hydroxyvitamin D4, also known as this compound, is a useful research compound. Its molecular formula is C28H46O2 and its molecular weight is 414.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Bone Health and Metabolism
22-Hydroxyvitamin D4 is being studied for its role in bone health and calcium metabolism. Research indicates that vitamin D metabolites can influence bone density and mineralization. A study examining the effects of different vitamin D metabolites found that this compound may enhance calcium absorption more effectively than its counterparts, suggesting a potential application in preventing osteoporosis and fractures in at-risk populations .
Cancer Prevention
Recent investigations have explored the relationship between vitamin D metabolites and cancer risk. Observational studies suggest that higher levels of vitamin D metabolites, including this compound, are inversely associated with the risk of certain cancers, particularly colorectal and breast cancer. A meta-analysis indicated that individuals with higher serum levels of 25-hydroxyvitamin D (which includes this compound) had a significantly lower risk of developing these cancers .
Cardiovascular Health
Emerging evidence suggests a link between vitamin D levels and cardiovascular health. A study found that higher concentrations of 25-hydroxyvitamin D were associated with lower risks of cardiovascular diseases. The role of this compound in modulating inflammation and endothelial function is being researched to better understand its impact on heart health .
Skin Health and Aging
In dermatology, this compound is being investigated for its potential benefits in skin health, particularly in combating skin aging and conditions such as psoriasis. Studies have shown that vitamin D metabolites can modulate keratinocyte proliferation and differentiation, which are crucial for maintaining skin barrier function .
Cosmetic Formulations
The incorporation of vitamin D derivatives, including this compound, into cosmetic formulations is gaining traction due to their antioxidant properties. These compounds can help mitigate oxidative stress in the skin caused by environmental factors, potentially reducing signs of aging such as wrinkles and hyperpigmentation .
Dietary Supplementation
The role of this compound as a dietary supplement is being explored to address deficiencies in populations with limited sun exposure or dietary intake of vitamin D. Research indicates that supplementation with vitamin D metabolites can improve overall health outcomes, particularly in the elderly who are more susceptible to deficiencies .
Metabolic Disorders
There is growing interest in the effects of vitamin D metabolites on metabolic disorders such as diabetes mellitus. Some studies suggest that adequate levels of 25-hydroxyvitamin D, including contributions from this compound, may improve insulin sensitivity and glucose metabolism .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Bone Health | Investigated the effects of various vitamin D metabolites on bone density | Found that this compound enhances calcium absorption significantly compared to other forms |
| Cancer Meta-Analysis | Analyzed the relationship between vitamin D levels and cancer incidence | Reported an inverse association between high serum levels of 25-hydroxyvitamin D (including this compound) and colorectal cancer risk |
| Cardiovascular Study | Explored the connection between vitamin D levels and cardiovascular disease | Higher levels of serum 25-hydroxyvitamin D correlated with reduced cardiovascular risk |
属性
CAS 编号 |
51504-03-1 |
|---|---|
分子式 |
C28H46O2 |
分子量 |
414.7 g/mol |
IUPAC 名称 |
(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2S,3S,5S)-3-hydroxy-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C28H46O2/c1-18(2)20(4)16-27(30)21(5)25-13-14-26-22(8-7-15-28(25,26)6)10-11-23-17-24(29)12-9-19(23)3/h10-11,18,20-21,24-27,29-30H,3,7-9,12-17H2,1-2,4-6H3/b22-10+,23-11-/t20-,21-,24+,25+,26-,27-,28+/m0/s1 |
InChI 键 |
XSQPEDUIZLIJNM-YMPPMCSHSA-N |
SMILES |
CC(C)C(C)CC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)O |
手性 SMILES |
C[C@@H](C[C@@H]([C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C)O)C(C)C |
规范 SMILES |
CC(C)C(C)CC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)O |
同义词 |
(22S)-22,23-dihydro-22-hydroxyergocalciferol(22S)-9,10-secoergosta-5,7,10(19)-triene-3 alpha, 22-diol 22-hydroxyvitamin D4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















